molecular formula C12H10Cl2O3 B8057438 Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Cat. No.: B8057438
M. Wt: 273.11 g/mol
InChI Key: QQXPSPWWWCQBFM-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula C12H10Cl2O3. It is known for its distinctive structure, which includes a butanoic acid backbone with a 2,3-dichlorophenyl group and a methylene-3-oxo group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester typically involves the reaction of butanoic acid derivatives with 2,3-dichlorobenzaldehyde under specific conditions. One common method is the condensation reaction, where the butanoic acid derivative reacts with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

**Industrial

Properties

IUPAC Name

methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXPSPWWWCQBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74073-22-6
Record name Methyl 2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74073-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A mixture containing 8.7 g of 2,3-dichlorobenzaldehyde, 5.8 g of methyl acetoacetate, 28 drops of pyridine and 38 drops of hexanoic acid in 280 ml of benzene is brought to reflux with stirring for 4 hours. It is transferred to a separating funnel and washed with 10% strength sodium bicarbonate solution, then with N hydrochloric acid solution and then with water. The mixture is dried and evaporated. The crystals obtained are washed with isopropyl ether.
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8.7 g
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5.8 g
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280 mL
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Synthesis routes and methods II

Procedure details

17.5 g (100 mmol) of 2,3-dichlorobenzaldehyde and 11.6 g (100 mmol) of methyl acetoacetate are boiled in a water separator for 3 h with 1 ml of piperidine and 0.5 ml of HOAc in 350 ml of CH2Cl2. The mixture is then washed twice with water, dried over MgSO4 and concentrated. The residue crystallizes from petroleum ether/ether. Yield: 15.0 g (55%)
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17.5 g
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11.6 g
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1 mL
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350 mL
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0.5 mL
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